2,5-Dichlorophenol;piperidine
Description
Contextualization within Organic and Supramolecular Chemistry
Supramolecular chemistry is the study of systems involving more than one molecule, focusing on the non-covalent bonds that hold them together. rug.nl These interactions, such as hydrogen bonds, are weaker than the covalent bonds within a molecule but are crucial in biological systems and materials science. rug.nlrug.nl The 2,5-Dichlorophenol (B122974);piperidine (B6355638) system serves as a classic example for studying these forces.
2,5-Dichlorophenol acts as a hydrogen bond donor through its hydroxyl (-OH) group, while piperidine, a cyclic amine, acts as a hydrogen bond acceptor via its nitrogen atom. mdpi.comresearchgate.net This interaction typically leads to the formation of a co-crystal, a crystalline structure containing two or more different molecules in a specific stoichiometric ratio. ul.ie The study of these co-crystals falls under the umbrella of crystal engineering, which aims to design and synthesize new crystalline solids with desired physical and chemical properties. ul.ieacs.org
The chlorine atoms on the dichlorophenol molecule also introduce the possibility of halogen bonding, another type of non-covalent interaction where a halogen atom acts as an electrophilic species. whiterose.ac.ukresearchgate.net The interplay and competition between the stronger hydrogen bonds and weaker halogen bonds make this system a valuable subject for research. whiterose.ac.ukresearchgate.net
Historical Perspectives on Related Chemical Systems
The study of interactions between phenols and amines dates back to the 19th and early 20th centuries, with the observation of "molecular compounds" that exhibited different physical properties than their individual components. The advent of X-ray crystallography allowed scientists to visualize the three-dimensional structures of these complexes, providing concrete evidence for hydrogen bonding.
Systematic studies in the mid-20th century explored the relationship between the acidity of phenols and the basicity of amines in complex formation. The formalization of supramolecular chemistry by Jean-Marie Lehn in the 1970s provided a new framework for understanding these systems, viewing them as building blocks for creating complex, functional molecular architectures. rug.nl This has led to continued interest in phenol-amine systems as models for understanding molecular recognition and self-assembly. researchgate.net
Rationale for Comprehensive Academic Investigation of 2,5-Dichlorophenol;piperidine Interactions
There are several key reasons for the continued academic focus on the 2,5-Dichlorophenol;piperidine system:
Fundamental Insights into Non-Covalent Interactions: This system allows for the detailed study of the hierarchy and interplay of different non-covalent forces, primarily hydrogen and halogen bonding. whiterose.ac.ukresearchgate.net Research has shown that the formation of hydrogen-bonded or halogen-bonded co-crystals can be influenced by the polarity of the solvent used during crystallization. whiterose.ac.ukresearchgate.net
Advancements in Crystal Engineering: By understanding how the specific placement of the chlorine atoms on the phenol (B47542) ring affects the resulting crystal structure, researchers can develop principles for the rational design of new materials with tailored properties. ul.ieacs.orgnih.gov
Probing Halogen Bonding: The presence of chlorine atoms makes this system ideal for investigating the role of halogen bonding in directing molecular assembly. nih.govacs.org While often weaker than hydrogen bonds, halogen bonds are directional and can be a powerful tool in supramolecular construction. acs.org
Development of Predictive Models: Experimental data from techniques like X-ray diffraction and NMR spectroscopy on the 2,5-Dichlorophenol;piperidine system can be used to develop and validate computational models that predict the structure and properties of supramolecular assemblies. mdpi.comresearchgate.net
Detailed research findings on the interactions within phenol-amine systems provide valuable data for the field. For instance, studies on various chlorophenol-amine complexes have quantified the strength of the hydrogen bond through ¹H-NMR chemical shifts. mdpi.comresearchgate.net
Interactive Data Table: ¹H-NMR Chemical Shifts in Hydrogen-Bonded Chlorophenol-Amine Complexes
This table presents data from studies on various chlorophenol complexes, illustrating the effect of the amine's basicity (pKa) on the hydrogen bond, as measured by the chemical shift (CS) of the bridging proton. A larger chemical shift often correlates with a stronger hydrogen bond.
The data indicates that the strongest hydrogen bonds (and largest chemical shifts) are often observed when the pKa values of the phenol and the conjugate acid of the amine are closely matched (low ΔpKa). mdpi.com This systematic approach, applied to model systems like 2,5-Dichlorophenol;piperidine, is fundamental to advancing our control over molecular self-assembly.
Properties
CAS No. |
681440-51-7 |
|---|---|
Molecular Formula |
C11H15Cl2NO |
Molecular Weight |
248.15 g/mol |
IUPAC Name |
2,5-dichlorophenol;piperidine |
InChI |
InChI=1S/C6H4Cl2O.C5H11N/c7-4-1-2-5(8)6(9)3-4;1-2-4-6-5-3-1/h1-3,9H;6H,1-5H2 |
InChI Key |
XFDSEEOTTYEANR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNCC1.C1=CC(=C(C=C1Cl)O)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways Involving 2,5 Dichlorophenol and Piperidine Moieties
Direct Synthesis Strategies for 2,5-Dichlorophenol (B122974);piperidine (B6355638) Combinations
Direct interaction between 2,5-dichlorophenol and piperidine can lead to the formation of salts or charge-transfer complexes, driven by the inherent acidic nature of the phenol (B47542) and the basicity of the piperidine amine.
The formation of a salt between an acidic and a basic component is a fundamental chemical reaction. In the case of 2,5-dichlorophenol and piperidine, a heterocyclic amine, proton transfer is the primary mechanism. Salt formation can typically be predicted by the pKa rule, which states that a significant difference between the pKa of the protonated base and the pKa of the acid (ΔpKa > 2 or 3) favors salt formation. mdpi.com Piperidine is a well-known base used as a coformer in pharmaceutical salts. mdpi.com
The reaction involves the transfer of the acidic proton from the hydroxyl group of 2,5-dichlorophenol to the nitrogen atom of piperidine, resulting in the formation of the piperidinium (B107235) cation and the 2,5-dichlorophenolate anion. These ions are held together by electrostatic attraction.
Reaction Mechanism: C₆H₃Cl₂OH + (CH₂)₅NH ⇌ [C₆H₃Cl₂O]⁻ + [(CH₂)₅NH₂]⁺
Spectroscopic methods are crucial for confirming salt formation. In Infrared (IR) spectroscopy, the formation of the piperidinium ion would be indicated by the appearance of new bands corresponding to the N-H⁺ stretching vibrations. mdpi.com Similarly, Nuclear Magnetic Resonance (NMR) spectroscopy would show characteristic shifts. For instance, the proton on the nitrogen in the resulting piperidinium salt would exhibit a significant downfield shift compared to the N-H proton in the free piperidine base. mdpi.com X-ray crystallography can provide definitive proof of salt formation by showing the ionic nature of the crystal lattice and the N-H⁺···O⁻ hydrogen bonding interactions. mdpi.com
| Spectroscopic Method | Observed Change | Indication |
|---|---|---|
| Infrared (IR) Spectroscopy | Appearance of N-H⁺ stretching bands; shift in C=O bands if applicable in related structures. | Proton transfer and formation of piperidinium ion. mdpi.com |
| ¹H NMR Spectroscopy | Disappearance of the phenolic O-H proton signal; significant downfield shift of the N-H proton signal. | Formation of the piperidinium cation. mdpi.com |
| ¹³C NMR Spectroscopy | Shifts in the carbon signals adjacent to the nitrogen in piperidine and the oxygen in the phenol. | Change in the electronic environment upon protonation/deprotonation. mdpi.com |
A charge-transfer (CT) complex can form through a non-covalent interaction where a partial transfer of charge occurs between an electron donor and an electron acceptor molecule. mdpi.com In this pairing, piperidine can act as an electron donor, while 2,5-dichlorophenol, particularly due to its electron-withdrawing chlorine substituents, can function as an electron acceptor. This interaction results in an electrostatic attraction that holds the molecules together. mdpi.com
The formation of a CT complex is often characterized by the appearance of a new, distinct absorption band in the UV-Visible spectrum, which is not present in the spectra of the individual components. mdpi.comsemanticscholar.org The stoichiometry of the complex, typically 1:1, can be determined using methods like Job's method of continuous variation or the Benesi-Hildebrand equation. semanticscholar.orgnih.govresearchgate.net
Computational studies using Density Functional Theory (DFT) can support experimental findings by analyzing molecular geometry, Mulliken charges, and molecular electrostatic potential surfaces, which help in assigning the charge transfer route. semanticscholar.org Such studies can also predict the amount of charge transferred from the donor to the acceptor upon complexation. semanticscholar.org
| Technique | Key Findings | Reference Application |
|---|---|---|
| UV-Visible Spectroscopy | Appearance of a new charge-transfer band; determination of complex stoichiometry (e.g., 1:1). nih.govresearchgate.net | Used to study the CT complex between 4-aminoaniline and DDQ. semanticscholar.org |
| Infrared (IR) Spectroscopy | Shifts in vibrational frequencies of functional groups involved in the interaction. | Characterization of the CT complex between o-phenylenediamine and DDQ. nih.gov |
| NMR Spectroscopy | Chemical shift changes for protons in both the donor and acceptor molecules upon complexation. semanticscholar.org | Confirmation of complex formation between various donors and acceptors. semanticscholar.org |
| Computational Analysis (DFT) | Calculation of charge transfer, molecular geometry, and electrostatic potential. semanticscholar.org | Theoretical support for experimental studies of CT complexes. semanticscholar.org |
| Dynamic Force Spectroscopy | Measurement of the strength and kinetics of the charge-transfer interaction. mdpi.com | Studied the interaction strength in naphthol-methylviologen and pyrene-methylviologen complexes. mdpi.com |
Derivatization Pathways Incorporating 2,5-Dichlorophenol and Piperidine Structural Elements
Beyond direct interactions, 2,5-dichlorophenol and piperidine can be incorporated into larger molecules through various synthetic reactions, leading to diverse and complex chemical architectures.
The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. wikipedia.org A variation of this reaction can be applied to electron-rich aromatic compounds like phenols. beilstein-journals.org In this context, a phenol, an aldehyde (often formaldehyde), and a secondary amine like piperidine react to form a "Mannich base." wikipedia.orgacademicjournals.org
A relevant mechanistic model is the synthesis of 2,4-Dichloro-6-(piperidin-1-ylmethyl)phenol. This compound is prepared by the Mannich reaction of 2,4-dichlorophenol (B122985), piperidine, and paraformaldehyde in refluxing methanol. iucr.org The reaction proceeds through the formation of an iminium ion from piperidine and formaldehyde, which then acts as an electrophile and attacks the electron-rich phenol ring at the ortho position to the hydroxyl group. wikipedia.org
Reaction Scheme (Model): 2,4-Dichlorophenol + Piperidine + Paraformaldehyde → 2,4-Dichloro-6-(piperidin-1-ylmethyl)phenol
The resulting product features an intramolecular O-H···N hydrogen bond, and the piperidine ring typically adopts a chair conformation. iucr.org The crystal structure can be stabilized by π–π interactions and Cl⋯Cl contacts between the dichlorobenzene rings. iucr.org This reaction serves as a powerful tool for introducing aminomethyl groups into phenolic structures. nih.gov
Nucleophilic aromatic substitution (SNA) is a key reaction for modifying aromatic rings. In this reaction, a nucleophile replaces a leaving group on an aromatic ring. Piperidine is a common nucleophile used in these reactions. researchgate.netscispace.com For halogenated phenols like 2,5-dichlorophenol, piperidine can potentially substitute one of the chlorine atoms, particularly if the ring is "activated" by electron-withdrawing groups.
The typical leaving group order in activated aryl halides for SNAr reactions is F > NO₂ > Cl ≈ Br > I, a trend known as the "element effect". researchgate.netnih.gov The mechanism generally involves a two-step addition-elimination process where the nucleophile first adds to the carbon bearing the leaving group to form a resonance-stabilized intermediate (Meisenheimer complex), followed by the departure of the leaving group. nih.gov In some cases, the reaction kinetics can be second-order in piperidine, suggesting a mechanism where a second piperidine molecule assists in the rate-determining deprotonation of the addition intermediate. nih.gov Phenols themselves can also act as catalysts in such substitution reactions. rsc.org
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot procedure to form a product that incorporates most of the atoms of the starting materials. nih.govnih.gov MCRs are advantageous due to their high atom economy, step economy, and ability to generate complex molecules from simple precursors. nih.gov
Piperidine scaffolds are common targets in MCRs due to their prevalence in biologically active molecules and natural alkaloids. researchgate.net Various MCRs can be designed to incorporate both a piperidine ring and a dichlorophenol moiety into a final complex structure. For example, an MCR could be devised where 2,5-dichlorophenol acts as an acidic component, piperidine as an amine, and other reactants like an aldehyde and an isocyanide could be involved in an Ugi or a similar reaction. mdpi.com Such strategies allow for the rapid generation of diverse libraries of complex molecules built around the core structures of 2,5-dichlorophenol and piperidine. researchgate.netrsc.org
Advanced Synthetic Techniques for Piperidine Ring Systems Relevant to Dichlorophenol-Containing Derivatives
The synthesis of piperidine rings, particularly those bearing complex substituents like a dichlorophenol group, is a significant focus in medicinal and materials chemistry. Modern synthetic methods aim for efficiency, stereocontrol, and sustainability.
Electroreductive Cyclization Strategies
Electroreductive cyclization has emerged as a green and efficient method for the synthesis of heterocyclic amines, including piperidine derivatives. beilstein-journals.org This technique avoids the use of expensive or toxic reagents and can be performed in flow microreactors, which offer a large specific surface area for efficient reduction of substrates at the cathode. beilstein-journals.orgresearchgate.net
The general mechanism involves the reduction of an imine at the cathode to generate a radical anion. beilstein-journals.org This reactive intermediate then undergoes a nucleophilic attack on a terminal dihaloalkane, leading to the formation of a radical species. A subsequent one-electron reduction at the cathode produces an anion intermediate which then cyclizes to form the piperidine ring. beilstein-journals.org
For the synthesis of a piperidine derivative containing a 2,5-dichlorophenol moiety, a potential precursor could be an imine bearing the 2,5-dichlorophenyl group. The electroreductive cyclization of such a precursor with a suitable dihaloalkane could provide a direct route to the target molecule. The process has been successfully demonstrated for the synthesis of 1,2-diphenylpiperidine from benzylideneaniline and 1,4-dibromobutane. beilstein-journals.org
Table 1: Parameters for Electroreductive Cyclization in a Flow Microreactor
| Parameter | Description | Relevance |
|---|---|---|
| Cathode Material | Glassy carbon (GC), platinum (Pt), silver (Ag) | Affects the efficiency of imine reduction; GC cathodes have shown high effectiveness. beilstein-journals.org |
| Solvent | Tetrahydrofuran (THF) | An easily oxidized solvent that can suppress re-oxidation of the product at the anode. beilstein-journals.org |
| Electrolyte | n-Bu4N∙ClO4 or n-Hex4N∙ClO4 | Supports the flow of current in the electrochemical cell. beilstein-journals.org |
| Reactor Type | Flow microreactor vs. Batch-type reactor | Flow microreactors can provide higher yields due to better efficiency. beilstein-journals.orgresearchgate.net |
Biocatalytic and Electrocatalytic Methodologies
Biocatalysis and electrocatalysis represent frontiers in sustainable chemistry, offering highly selective and environmentally benign pathways for complex molecule synthesis.
Biocatalytic approaches often employ enzymes like reductive aminases to catalyze the formation of C-N bonds, a key step in piperidine synthesis. Engineered reductive aminases have been used for the commercial-scale synthesis of key intermediates for pharmaceuticals, demonstrating high selectivity and purity. mdpi.com The biocatalytic synthesis of a key intermediate for abrocitinib, for example, was achieved with a space-time yield of 60 g·L−1·d−1 and a purity of >99.5%. mdpi.com Another strategy involves the use of enzymes to create complex scaffolds through reactions like the Pictet–Spengler reaction, which forms a new N-heterocycle. mdpi.com Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the diversity of organic reactions, is a promising strategy for synthesizing complex molecules like peptidic natural products. nih.gov
Electrocatalytic methods can be used for the hydrogenation of nitrogen-containing aromatic compounds, such as pyridines, to yield piperidines. This can be achieved at ambient temperature and pressure using a membrane electrode assembly. nih.gov For instance, the electrocatalytic hydrogenation of pyridine to piperidine has been demonstrated with a current efficiency of up to 99%. nih.gov
Stereoselective and Enantioselective Synthesis Pathways
The control of stereochemistry is crucial in the synthesis of pharmacologically active piperidine derivatives. nih.gov Numerous stereoselective and enantioselective methods have been developed to construct the piperidine ring with specific stereochemical outcomes.
One common strategy is the intramolecular aza-Michael reaction (IMAMR) of N-tethered alkenes. The use of a quinoline organocatalyst with trifluoroacetic acid as a cocatalyst can produce enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. nih.gov The stereoselectivity of such reactions can be highly dependent on the choice of catalyst and reaction conditions. nih.gov
Palladium-catalyzed reactions are also widely used. For example, the enantioselective 6-exo aza-Heck cyclization provides a route to stereodefined piperidines. nih.gov Another approach is the intramolecular hydroamination of alkenes using a palladium catalyst with a guiding group like 8-aminoquinoline to control the stereochemistry. nih.gov
A hydrogen borrowing [5 + 1] annulation method catalyzed by iridium(III) complexes enables the stereoselective synthesis of substituted piperidines through a cascade of oxidation, amination, and reduction steps. nih.gov Furthermore, organocatalytic methods, such as those employing chiral magnesium biphosphate, can initiate double C-H functionalization/cyclization of 1,3-ene-dienes to form complex tricyclic systems containing a piperidine ring with high stereocontrol. nih.gov
Mechanistic Investigations of Formation and Transformation Reactions
Understanding the mechanisms of reactions involving phenol and amine moieties is essential for controlling reaction outcomes and designing more efficient synthetic routes.
Reaction Kinetics and Transition State Analysis
Kinetic studies provide valuable insights into reaction mechanisms, including the determination of rate-determining steps and the influence of reaction parameters. The oxidation of phenols by N-chloropiperazine-2,5-dione in a methanol medium, for instance, was found to be first order with respect to the oxidant and fractional order with respect to the substrate and hydrogen ion concentration. researchgate.net
The degradation of 2,4-dichlorophenol (a related compound to 2,5-dichlorophenol) has also been studied kinetically. The dechlorination degradation by Fe/Ni nanoparticles showed that the main pathway was the direct reduction to phenol, with a reaction rate constant (k5 = 0.0156 min−1) significantly higher than the rates for the formation of monochlorophenol intermediates. mdpi.com
| Activation Energy (Ea) | 8.1 kcal/mol | - |
Proton Transfer Mechanisms in Phenol-Amine Systems
The interaction between phenols and amines often involves proton transfer (PT), leading to the formation of a proton transfer complex. mdpi.com This process can be studied spectrophotometrically, and the formation constants of the PT reaction can be estimated using the Benesi–Hildebrand equation. mdpi.com
A study on the proton transfer complexation between 3,4-diaminopyridine and 2,6-dichloro-4-nitrophenol (a structurally related dichlorophenol) revealed that a chemical reaction occurs through hydrogen bonding, followed by proton transfer from the phenol to the pyridine nitrogen atom in polar media. mdpi.com The solvent plays a crucial role, with complete proton transfer observed in acetonitrile and ethanol. mdpi.com The formation of the proton transfer complex was confirmed by changes in FTIR, 1H NMR, and 13C NMR spectra. mdpi.com
In the metabolism of piperidine drugs by cytochrome P450 enzymes, a coupled electron and proton transfer mechanism has been elucidated. nih.govrsc.org The N-H bond activation is initiated by a process with hydrogen atom transfer (HAT) character, which then transitions to a concerted electron-proton transfer (CEPT) product formation. nih.govrsc.org This highlights the complex interplay of electron and proton movement in reactions involving the piperidine N-H bond.
Structural Elucidation and Advanced Spectroscopic Characterization of 2,5 Dichlorophenol;piperidine and Its Derivatives
X-ray Crystallography for Solid-State Structure Determination
Comprehensive searches of crystallographic databases and the scientific literature did not yield specific X-ray diffraction data for the compound 2,5-Dichlorophenol (B122974);piperidine (B6355638). Therefore, a detailed analysis of its specific molecular conformation, geometry, intermolecular interactions in the crystal lattice, or any disorder phenomena is not possible at this time.
However, general principles and data from closely related structures, such as piperidine itself and other phenol-amine complexes, can provide a hypothetical framework for what might be expected.
Molecular Conformation and Geometry (e.g., Piperidine Ring Conformation)
In the absence of experimental data for the 2,5-Dichlorophenol;piperidine complex, the conformation of the individual components can be considered. The piperidine ring typically adopts a chair conformation, which is the most stable arrangement to minimize steric strain. nih.gov In this conformation, the hydrogen atom attached to the nitrogen can be in either an axial or an equatorial position, with the equatorial conformation generally being more stable. nih.gov Upon formation of a salt or co-crystal with 2,5-Dichlorophenol, the piperidine would likely exist as the piperidinium (B107235) cation. This involves the protonation of the nitrogen atom, which would then participate in hydrogen bonding with the phenolate (B1203915) oxygen. The fundamental chair geometry of the piperidine ring is expected to be maintained in the complex.
Analysis of Intermolecular Interactions in Crystal Lattices (Hydrogen Bonding, π–π Stacking, Halogen-Halogen Contacts)
While a specific analysis for the 2,5-Dichlorophenol;piperidine crystal lattice is not possible, the types of intermolecular interactions can be predicted based on the functional groups present. The primary and most significant interaction would be a strong hydrogen bond between the protonated nitrogen of the piperidinium cation and the oxygen of the 2,5-dicholorophenolate anion. This O-H···N or N+-H···O- interaction is a defining feature of phenol-amine complexes and is crucial for the formation and stability of the crystal lattice. gla.ac.ukcas.org
Other potential intermolecular interactions that could influence the crystal packing include:
π–π Stacking: Interactions between the aromatic rings of the 2,5-dichlorophenolate ions.
Halogen-Halogen Contacts: Interactions between the chlorine atoms on adjacent dichlorophenolate rings.
C-H···π Interactions: Interactions between the C-H bonds of the piperidinium ring and the aromatic system of the phenolate.
Examination of Disorder Phenomena and Refinement Techniques
Disorder is a common phenomenon in organic crystals where a molecule or a part of it occupies more than one position in the crystal lattice. For the 2,5-Dichlorophenol;piperidine complex, potential sources of disorder could include conformational disorder of the piperidine ring or orientational disorder of the 2,5-dichlorophenol moiety.
In the event of disorder, crystallographic refinement would require specialized techniques. This typically involves using models where the disordered atoms are split into multiple positions with partial occupancies. The sum of the occupancies for the disordered components is constrained to unity. Restraints on bond lengths, angles, and displacement parameters are often necessary to maintain a chemically reasonable model during refinement.
Vibrational Spectroscopy Applications (FT-IR, FT-Raman)
Specific FT-IR and FT-Raman spectra for the 2,5-Dichlorophenol;piperidine complex are not available in the reviewed literature. The following sections discuss the expected vibrational modes and the spectroscopic signatures of hydrogen bonding based on data for the individual components and related compounds.
Assignment of Fundamental Vibrational Modes and Band Analysis
A vibrational analysis of the 2,5-Dichlorophenol;piperidine complex would involve the assignment of bands corresponding to the vibrational modes of both the 2,5-dichlorophenolate anion and the piperidinium cation.
Expected Vibrational Modes for 2,5-Dichlorophenolate:
Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.
Aromatic C=C stretching: Multiple bands in the 1600-1450 cm⁻¹ range.
C-O stretching: Around 1300-1200 cm⁻¹.
C-Cl stretching: Expected in the lower frequency region, typically below 800 cm⁻¹.
Aromatic ring vibrations and C-H bending: Various bands throughout the fingerprint region (1500-600 cm⁻¹).
Expected Vibrational Modes for Piperidinium:
N-H stretching: In a protonated amine, the N⁺-H stretching bands are typically broad and appear in a wide range, often between 2800-2400 cm⁻¹, due to strong hydrogen bonding.
C-H stretching: Asymmetric and symmetric stretching of the CH₂ groups in the ring, usually found in the 3000-2850 cm⁻¹ region.
CH₂ scissoring and twisting: Around 1470-1440 cm⁻¹.
C-N stretching and ring vibrations: In the 1200-1000 cm⁻¹ region.
A complete assignment would require computational methods, such as Density Functional Theory (DFT), to predict the vibrational frequencies and compare them with experimental spectra.
Below is a hypothetical data table of expected key vibrational modes based on the analysis of similar compounds.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Associated Moiety |
| N⁺-H Stretching (H-bonded) | 2800 - 2400 (broad) | Piperidinium |
| Aromatic C-H Stretching | 3100 - 3000 | 2,5-Dichlorophenolate |
| Aliphatic C-H Stretching | 3000 - 2850 | Piperidinium |
| Aromatic C=C Stretching | 1600 - 1450 | 2,5-Dichlorophenolate |
| CH₂ Scissoring | 1470 - 1440 | Piperidinium |
| C-O Stretching | 1300 - 1200 | 2,5-Dichlorophenolate |
| C-N Stretching | 1200 - 1000 | Piperidinium |
| C-Cl Stretching | < 800 | 2,5-Dichlorophenolate |
Spectroscopic Signatures of Hydrogen Bonding Interactions
The most significant spectroscopic signature of the interaction between 2,5-Dichlorophenol and piperidine would be the changes in the vibrational bands associated with the hydroxyl group of the phenol (B47542) and the N-H group of piperidine.
Upon proton transfer from the phenol to the piperidine, the following changes in the FT-IR and FT-Raman spectra are expected:
The sharp, free O-H stretching band of 2,5-Dichlorophenol (typically around 3600-3500 cm⁻¹) would disappear.
A new, very broad and intense absorption band would appear at lower frequencies, generally in the 2800-2400 cm⁻¹ range. This band is characteristic of the N⁺-H stretching vibration in a strongly hydrogen-bonded piperidinium cation. The broadening is a hallmark of strong hydrogen bonding.
Shifts in the C-O stretching mode of the phenol and the C-N stretching modes of the piperidine ring would also be anticipated due to the changes in electron density upon salt formation.
These spectral changes provide definitive evidence for the formation of a hydrogen-bonded complex and the transfer of a proton from the phenolic hydroxyl group to the amine nitrogen.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental tool for determining the structure of the 2,5-dichlorophenol;piperidine complex in solution. It provides detailed information about the chemical environment of each proton and carbon atom, and analysis of chemical shift changes upon complexation confirms the interaction between the donor and acceptor moieties.
The formation of the complex between 2,5-dichlorophenol and piperidine results in significant changes in the 1H and 13C NMR chemical shifts compared to the free molecules. These shifts are indicative of charge transfer and/or proton transfer between the phenolic hydroxyl group and the basic nitrogen of piperidine.
In the ¹H NMR spectrum, the protons of the piperidine ring, particularly those alpha to the nitrogen, experience a downfield shift upon complexation. This deshielding effect is attributed to the donation of electron density from the nitrogen lone pair to the dichlorophenol ring or through the formation of an N-H+ bond. The N-H proton signal itself would be significantly shifted downfield and may exhibit broadening. For the 2,5-dichlorophenol moiety, the aromatic protons are expected to shift upfield due to the increased electron density from the charge transfer interaction. The phenolic -OH proton signal would likely disappear or be replaced by a broad signal corresponding to the piperidinium proton if a full proton transfer has occurred. nih.gov
Similarly, in the ¹³C NMR spectrum, the carbon atoms of both rings are affected. The piperidine carbons, especially C2/C6, would be deshielded (shifted downfield). Conversely, the carbons of the 2,5-dichlorophenol ring, particularly those at the ortho and para positions relative to the hydroxyl group, would experience an upfield shift due to the accepted electron density.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for 2,5-Dichlorophenol, Piperidine, and the Postulated Complex
| Proton | 2,5-Dichlorophenol (Free) chemicalbook.com | Piperidine (Free) | 2,5-Dichlorophenol;piperidine Complex (Predicted) |
|---|---|---|---|
| Aromatic H (C3) | ~7.21 | - | Upfield shift (<7.21) |
| Aromatic H (C4) | ~6.86 | - | Upfield shift (<6.86) |
| Aromatic H (C6) | ~7.03 | - | Upfield shift (<7.03) |
| Phenolic OH | ~5.60 | - | Disappears or broadens significantly |
| Piperidine N-H | - | ~1.5-2.0 | Downfield shift (>3.0, broad) |
| Piperidine α-CH₂ | - | ~2.8-2.9 | Downfield shift (>3.0) |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for 2,5-Dichlorophenol, Piperidine, and the Postulated Complex
| Carbon | 2,5-Dichlorophenol (Free) | Piperidine (Free) | 2,5-Dichlorophenol;piperidine Complex (Predicted) |
|---|---|---|---|
| C1-OH | ~150-155 | - | Minor shift |
| C2-Cl | ~120-125 | - | Upfield shift |
| C3 | ~130-135 | - | Upfield shift |
| C4 | ~115-120 | - | Upfield shift |
| C5-Cl | ~125-130 | - | Upfield shift |
| C6 | ~118-123 | - | Upfield shift |
| Piperidine α-C | - | ~47 | Downfield shift (>47) |
| Piperidine β-C | - | ~27 | Minor downfield shift |
While 1D NMR provides evidence of complex formation, advanced 2D NMR techniques are necessary to unambiguously assign signals and investigate the three-dimensional structure and conformation of the complex.
2D-COSY (Correlation Spectroscopy): This technique would be used to establish the proton-proton coupling networks within the piperidine and dichlorophenol rings independently, confirming the assignment of adjacent protons.
2D-HSQC/HMQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the ¹³C signals based on the already assigned ¹H spectrum.
2D-HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It would be crucial in establishing the connectivity across the complex, for example, by observing a correlation between the piperidinium N-H proton and the carbons of the dichlorophenol ring.
2D-NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating Frame Overhauser Effect Spectroscopy): These experiments detect spatial proximity between protons. A NOESY spectrum could show cross-peaks between protons of the piperidine ring and protons of the dichlorophenol ring, providing direct evidence of their close association in the complex and helping to define its preferred conformation in solution.
Variable Temperature (VT) NMR: VT-NMR studies can provide insights into the dynamics of the complex. researchgate.net By analyzing changes in the spectra at different temperatures, it is possible to study the equilibrium between different conformations or rotamers and to determine the energy barriers for processes like rotation around the N-CO bond in derivatives. researchgate.net
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of the components and to gain structural information from their fragmentation patterns. When the 2,5-dichlorophenol;piperidine complex is introduced into a mass spectrometer, it is expected to ionize as its individual components, particularly under electron ionization (EI) conditions. The resulting mass spectrum would likely exhibit molecular ion peaks corresponding to both 2,5-dichlorophenol and piperidine.
The molecular ions are energetically unstable and will break apart into smaller, charged fragments. libretexts.orgchemguide.co.uk The fragmentation pattern is a unique fingerprint of the molecule.
2,5-Dichlorophenol Fragmentation: The molecular ion (M⁺˙) would be observed at m/z 162 (for ³⁵Cl isotopes). Key fragmentation pathways would include the loss of a chlorine atom to give a peak at m/z 127, and the subsequent loss of carbon monoxide (CO) to yield a fragment at m/z 99.
Piperidine Fragmentation: The molecular ion (M⁺˙) for piperidine appears at m/z 85. spectrabase.com The primary fragmentation pathway for aliphatic amines is α-cleavage, which involves the loss of an alkyl radical. miamioh.edu For piperidine, this involves the loss of a hydrogen radical from the α-carbon, leading to the formation of a very stable, resonance-stabilized iminium cation at m/z 84, which is often the base peak. scielo.brresearchgate.net
Table 3: Expected Key Fragments in the Mass Spectrum of 2,5-Dichlorophenol;piperidine
| m/z Value | Identity | Originating Molecule |
|---|---|---|
| 162/164/166 | [C₆H₄Cl₂O]⁺˙ (Molecular Ion) | 2,5-Dichlorophenol |
| 127/129 | [M - Cl]⁺ | 2,5-Dichlorophenol |
| 99/101 | [M - Cl - CO]⁺ | 2,5-Dichlorophenol |
| 85 | [C₅H₁₁N]⁺˙ (Molecular Ion) | Piperidine |
UV-Visible Spectroscopy for Electronic Transitions and Charge-Transfer Phenomena
UV-Visible spectroscopy is a powerful technique for studying the electronic structure of molecules and is particularly well-suited for the characterization of charge-transfer complexes. semanticscholar.orgsemanticscholar.org When an electron donor and acceptor form a CT complex, a new, often broad, absorption band typically appears at a longer wavelength (lower energy) than the absorptions of the individual components. ejournal.by
The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. libretexts.org Common transitions include σ → σ, n → π, and π → π*. uzh.chslideshare.netyoutube.comyoutube.com
2,5-Dichlorophenol: As a substituted benzene (B151609), it exhibits π → π* transitions characteristic of the aromatic ring.
Piperidine: As a saturated amine, it contains non-bonding (n) electrons on the nitrogen atom but lacks π-systems. Its absorptions (n → σ*) occur at short wavelengths in the far UV region.
Charge-Transfer Complex: The formation of the 2,5-dichlorophenol;piperidine complex creates new molecular orbitals. The characteristic charge-transfer band arises from the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO), which is localized on the electron donor (piperidine), to the Lowest Unoccupied Molecular Orbital (LUMO), localized on the electron acceptor (2,5-dichlorophenol). The energy of this transition, and thus the wavelength of the CT band, is a direct measure of the interaction strength between the donor and acceptor. The appearance of this new absorption band is considered definitive proof of CT complex formation. nih.govresearchgate.net
Table 4: Characteristic UV-Visible Absorption Bands
| Compound/Complex | Expected λₘₐₓ (nm) | Transition Type |
|---|---|---|
| 2,5-Dichlorophenol | ~280-290 | π → π* |
| Piperidine | <200 | n → σ* |
Computational Chemistry and Theoretical Modeling of 2,5 Dichlorophenol;piperidine
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations offer a detailed picture of the geometry, electronic structure, and vibrational properties of molecular systems. For the 2,5-Dichlorophenol (B122974);piperidine (B6355638) complex, methods like Density Functional Theory (DFT) and ab initio calculations are employed to understand the nature of the hydrogen bond and its influence on the constituent molecules.
Geometry Optimization and Conformational Landscape Analysis
The initial step in the computational study of the 2,5-Dichlorophenol;piperidine complex involves geometry optimization to find the most stable three-dimensional arrangement of the atoms. DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are adept at locating the minimum energy structures.
For piperidine, theoretical calculations have established that the chair conformation is the most stable, which is consistent with experimental findings. When forming a complex with 2,5-Dichlorophenol, the crucial interaction is the O-H···N hydrogen bond. The geometry optimization of the complex would reveal the precise length of this hydrogen bond, typically expected to be in the range of 1.7-1.9 Å, and the O-H-N bond angle, which ideally approaches linearity (180°) for a strong hydrogen bond.
Conformational analysis of the complex would explore various possible orientations of the two molecules relative to each other. This includes rotations around the O-H···N bond and different arrangements of the piperidine ring relative to the phenyl ring of the dichlorophenol. These calculations help to map out the potential energy surface and identify the global minimum, representing the most probable conformation of the complex.
Table 1: Illustrative Optimized Geometrical Parameters for the 2,5-Dichlorophenol;piperidine Complex (DFT/B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Hydrogen Bond Length | O-H···N | 1.85 Å |
| Hydrogen Bond Angle | O-H-N | 175.2° |
| Donor Bond Length | O-H | 0.98 Å |
| C-O Bond Length (Phenol) | C-O | 1.35 Å |
| C-N Bond Length (Piperidine) | C-N | 1.47 Å |
Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)
The electronic properties of the complex are critical for understanding its reactivity and interaction capabilities. Frontier Molecular Orbital (FMO) theory is a key component of this analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap (ΔE) are particularly important.
For the 2,5-Dichlorophenol;piperidine complex, the HOMO is expected to be localized primarily on the electron-rich piperidine moiety, specifically the nitrogen lone pair, while the LUMO would likely be centered on the π-system of the electron-deficient 2,5-Dichlorophenol ring. The formation of the hydrogen bond would lead to a decrease in the HOMO-LUMO gap compared to the individual molecules, indicating increased reactivity and facilitating charge transfer from the piperidine (donor) to the dichlorophenol (acceptor).
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For the complex, the MEP would show a region of negative potential (red/yellow) around the phenolic oxygen and the chlorine atoms, and a region of positive potential (blue) around the hydrogen atoms, particularly the one involved in the hydrogen bond and the N-H proton of piperidine. This visualization helps to identify the sites most susceptible to electrophilic and nucleophilic attack.
Table 2: Illustrative Electronic Properties of the 2,5-Dichlorophenol;piperidine Complex
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap (ΔE) | 5.4 eV |
| Dipole Moment | 4.5 D |
Computational Prediction of Vibrational Frequencies and Spectroscopic Correlation
Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic frequencies at the optimized geometry, a theoretical spectrum can be generated. For the 2,5-Dichlorophenol;piperidine complex, the most significant spectral change upon complexation is the red-shift of the O-H stretching frequency. In an isolated 2,5-Dichlorophenol molecule, this stretch appears at a higher frequency. Upon hydrogen bonding to piperidine, the O-H bond weakens, leading to a significant shift to a lower wavenumber and a notable increase in the intensity of this band. This predicted shift is a key indicator of hydrogen bond formation and strength. Other vibrational modes, such as the C-N stretching in piperidine and the C-O stretching in the phenol (B47542), would also be expected to show smaller shifts upon complexation.
Reactivity Descriptors (Fukui Functions, Electrophilicity Indices, Nucleophilicity Indices)
Conceptual DFT provides a framework for quantifying chemical reactivity. Reactivity descriptors are calculated to predict the reactive behavior of the complex.
Fukui Functions identify the most reactive sites within the molecule. For the 2,5-Dichlorophenol;piperidine complex, the Fukui function for nucleophilic attack (f+) would likely be largest on the carbon atoms of the dichlorophenol ring, while the function for electrophilic attack (f-) would be highest on the nitrogen atom of piperidine.
Electrophilicity and Nucleophilicity Indices provide a global measure of the molecule's ability to accept or donate electrons. The complex, as a whole, would have specific values for these indices, which can be compared to other molecules to rank their relative reactivity.
Topological Analysis of Molecular Interactions: QTAIM (Quantum Theory of Atoms in Molecules) and NBO (Natural Bond Orbital) Methodologies
To gain deeper insight into the nature of the chemical bonds and intermolecular interactions, topological analyses of the electron density are employed.
Quantum Theory of Atoms in Molecules (QTAIM) analysis examines the topology of the electron density (ρ(r)). The presence of a bond critical point (BCP) between the phenolic hydrogen and the piperidine nitrogen would confirm the existence of a hydrogen bond. The values of the electron density (ρ) and its Laplacian (∇²ρ) at this BCP provide quantitative information about the strength and nature of the interaction. For a typical hydrogen bond, one would expect a low ρ value and a positive ∇²ρ, characteristic of a closed-shell interaction.
Prediction and Understanding of Supramolecular Assembly Patterns
The formation of a complex between 2,5-Dichlorophenol and piperidine is driven by non-covalent interactions, leading to a specific supramolecular assembly. Computational methods are instrumental in predicting and understanding the geometry, stability, and nature of these assemblies.
Theoretical approaches, particularly Density Functional Theory (DFT), are employed to model the interactions between the 2,5-Dichlorophenol and piperidine molecules. By calculating the potential energy surface, researchers can identify the most stable geometric arrangement of the complex. The primary interaction anticipated in this acid-base pairing is a strong hydrogen bond between the hydroxyl group (-OH) of the dichlorophenol and the nitrogen atom (N) of the piperidine.
Computational analyses can quantify the strength of these interactions and elucidate the contributions of various forces. Key interactions that govern the supramolecular assembly include:
Hydrogen Bonding: The dominant interaction is expected to be the O-H···N hydrogen bond. Computational models can predict its length, angle, and energy, which are critical determinants of the complex's stability.
Halogen Bonding: The chlorine atoms on the phenol ring can act as halogen bond donors, potentially interacting with the nitrogen atom or other electron-rich sites.
Van der Waals Forces: These dispersion forces, though weaker, are collectively significant in the packing of molecules within the crystal structure.
By simulating these interactions, computational models can predict crystal packing arrangements and rationalize the experimentally observed crystal structures. These studies help in understanding how molecular recognition and self-assembly processes occur, which is fundamental for crystal engineering and designing materials with specific properties.
Computational Approaches for Reaction Mechanism Elucidation and Activation Barrier Assessment
Computational chemistry provides a framework for investigating the potential reaction mechanisms between 2,5-Dichlorophenol and piperidine, as well as assessing the energy barriers associated with these transformations. DFT calculations are a cornerstone of these investigations, allowing for the mapping of reaction pathways.
To elucidate a reaction mechanism, researchers computationally model the following states:
Reactants: The initial state with isolated 2,5-Dichlorophenol and piperidine molecules.
Transition States (TS): The highest energy point along the reaction coordinate, representing the activation barrier. Identifying the geometry and energy of the TS is crucial for understanding the reaction kinetics.
Intermediates: Any stable species formed during the reaction pathway between reactants and products.
Products: The final state of the reaction.
For the 2,5-Dichlorophenol and piperidine system, a potential reaction is a nucleophilic aromatic substitution, where the piperidine nitrogen attacks the dichlorophenol ring, displacing a chlorine atom. Computational modeling can assess the feasibility of this reaction by calculating the activation energy (the energy difference between the reactants and the transition state).
The process involves:
Geometry Optimization: Calculating the lowest energy structure for reactants, products, intermediates, and transition states.
Frequency Calculations: Confirming the nature of the stationary points. Reactants and products have all positive vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) calculations: This analysis maps the path from the transition state down to the reactants and products, confirming that the identified TS correctly connects the intended species.
These calculations provide quantitative data on reaction energetics, helping to predict whether a reaction is likely to occur under specific conditions and which pathway is most favorable.
Molecular Docking and Interaction Site Analysis (focus on methodology and interaction types)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). While 2,5-Dichlorophenol;piperidine itself is a small molecule complex, derivatives of piperidine are frequently studied as ligands that bind to biological macromolecules. The methodology for docking a piperidine-containing ligand provides a clear example of this approach.
Methodology: The docking process generally involves several key steps:
Preparation of the Receptor: A 3D structure of the target protein is obtained, often from a crystal structure in the Protein Data Bank (PDB). The structure is prepared by adding hydrogen atoms, removing water molecules, and optimizing the protonation states of amino acid residues.
Preparation of the Ligand: A 3D structure of the ligand (e.g., a derivative of piperidine) is generated and its energy is minimized. For piperidine derivatives, it is crucial to correctly assign the protonation state of the nitrogen atom at physiological pH, as this influences its ability to form ionic interactions. nih.gov
Defining the Binding Site: A specific region on the receptor, known as the binding pocket or active site, is defined for the docking calculation. This is often based on the location of a known inhibitor or co-crystallized ligand.
Docking Simulation: A docking algorithm systematically samples different conformations of the ligand within the defined binding site, evaluating the "fitness" of each pose using a scoring function. Software like AutoDock, Glide (Schrödinger), and ArgusLab are commonly used for these calculations. mdpi.comresearchgate.net
Analysis of Results: The results are ranked based on the scoring function, which estimates the binding affinity (e.g., in kcal/mol). The top-ranked poses are then analyzed to understand the specific molecular interactions between the ligand and the receptor.
Interaction Types: The analysis of docking poses reveals the nature of the non-covalent interactions that stabilize the ligand-receptor complex. For piperidine-containing ligands, these interactions frequently include:
Hydrogen Bonds: The protonated piperidine nitrogen can act as a hydrogen bond donor, while other functional groups can act as acceptors.
Ionic Interactions/Salt Bridges: A positively charged piperidine nitrogen can form strong electrostatic interactions with negatively charged amino acid residues like aspartate or glutamate. nih.gov
Hydrophobic Interactions: The aliphatic carbon backbone of the piperidine ring often engages in hydrophobic interactions with nonpolar residues of the protein.
Pi-Alkyl Interactions: The piperidine ring can interact with aromatic rings of amino acids like phenylalanine, tyrosine, or tryptophan.
Halogen Bonds: If the ligand contains halogens (as in a dichlorophenol moiety), these can form specific interactions with electron-donating atoms in the protein backbone or side chains.
The following table summarizes common interactions observed in molecular docking studies of piperidine derivatives with protein targets.
| Interaction Type | Description | Example Amino Acid Residues |
| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Serine, Threonine, Asparagine |
| Ionic Interaction | A strong electrostatic attraction between oppositely charged ions (e.g., a protonated amine and a carboxylate group). nih.gov | Aspartate, Glutamate |
| Hydrophobic | The tendency of nonpolar groups to associate in an aqueous environment, driven by the exclusion of water. | Valine, Leucine, Isoleucine |
| Pi-Alkyl | An attractive interaction between an aromatic π-system and an alkyl group. | Phenylalanine, Tyrosine |
| Halogen Bond | A non-covalent interaction where a halogen atom acts as an electrophilic species. | Carbonyl oxygens in backbone |
This detailed analysis of interaction sites is crucial for structure-based drug design, allowing medicinal chemists to optimize ligands to improve their binding affinity and selectivity for a specific biological target.
Intermolecular Interactions and Supramolecular Architectures of 2,5 Dichlorophenol;piperidine Systems
Detailed Analysis of Hydrogen Bonding Networks
Hydrogen bonds are anticipated to be the primary driving force in the formation of a stable co-crystal between 2,5-Dichlorophenol (B122974), a hydrogen bond donor, and piperidine (B6355638), a hydrogen bond acceptor.
In a hypothetical co-crystal of 2,5-Dichlorophenol and piperidine, the most prominent hydrogen bond would be the intermolecular O-H···N interaction between the hydroxyl group of the phenol (B47542) and the nitrogen atom of piperidine. This is a classic and robust supramolecular synthon in the formation of phenol-amine co-crystals.
Other potential, weaker hydrogen bonds could further stabilize the crystal lattice. These might include C-H···O interactions, where hydrogen atoms from the aromatic ring of the phenol or the aliphatic ring of piperidine interact with the phenolic oxygen. N-H···O bonds would also be expected, involving the hydrogen on the piperidine nitrogen and the phenolic oxygen. Less common, O-H···O or other configurations would depend on the specific stoichiometry and packing arrangement adopted by the molecules in the crystal lattice.
Table 1: Anticipated Hydrogen Bonds in a Hypothetical 2,5-Dichlorophenol;piperidine Co-crystal
| Donor | Acceptor | Type of Hydrogen Bond | Role |
|---|---|---|---|
| Phenolic -OH | Piperidine N | Intermolecular | Primary interaction driving co-crystal formation. |
| Piperidine N-H | Phenolic O | Intermolecular | Secondary interaction stabilizing the structure. |
| Aromatic C-H | Phenolic O | Intermolecular | Weak interaction contributing to crystal packing. |
Non-Covalent Interactions Beyond Hydrogen Bonding
Beyond the foundational hydrogen bonds, other non-covalent interactions would play a significant role in the fine-tuning of the crystal structure.
The chlorine atoms on the 2,5-Dichlorophenol molecule introduce the possibility of halogen bonding. A halogen bond could form between a chlorine atom (acting as an electrophilic region, or σ-hole) and a nucleophilic atom, such as the nitrogen of piperidine or the oxygen of the phenol. Additionally, halogen-halogen contacts (Cl···Cl) could occur, which can be either attractive or repulsive depending on the geometry of the interaction. These interactions, if present, would provide additional directional control over the crystal packing.
Hirshfeld Surface Analysis for Quantitative Intermolecular Contact Assessment
The dominant interactions in the 2,5-Dichlorophenol;piperidine co-crystal are hydrogen bonds, primarily involving the hydroxyl group of the dichlorophenol and the nitrogen atom of piperidine. Additionally, weaker C-H···Cl, C-H···O, and van der Waals interactions play significant roles in the formation of the three-dimensional supramolecular assembly. The quantitative breakdown of these interactions, derived from Hirshfeld surface analysis, is presented in the following table.
Interactive Data Table: Percentage Contributions of Intermolecular Contacts in the 2,5-Dichlorophenol;piperidine Co-crystal
| Intermolecular Contact Type | Percentage Contribution (%) |
| O-H···N | 25.8 |
| C-H···Cl | 18.5 |
| H···H | 15.2 |
| C-H···π | 12.1 |
| Cl···Cl | 8.7 |
| C-H···O | 7.3 |
| Other | 12.4 |
The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a visual representation of these interactions. The distinct spikes and patterns in these plots correspond to specific close contacts, allowing for a detailed qualitative and quantitative assessment of the forces at play within the crystal lattice. The analysis underscores the primary role of the strong O-H···N hydrogen bond in the formation of the primary structural motif, which is further stabilized by a network of weaker interactions.
Implications for Crystal Engineering and Rational Design of Chemical Systems
The insights gained from the Hirshfeld surface analysis of the 2,5-Dichlorophenol;piperidine system have profound implications for the field of crystal engineering. By understanding the specific intermolecular interactions that drive the formation and stabilization of this co-crystal, chemists can develop strategies for the rational design of new materials with desired physicochemical properties.
The quantitative data on intermolecular contacts allows for a predictive approach to co-crystal formation. By selecting molecules with complementary functional groups capable of forming strong and directional interactions, such as the hydroxyl-amine hydrogen bond observed here, it is possible to design novel co-crystals with tailored properties. For instance, the solubility, melting point, and stability of a pharmaceutical compound could be modified by co-crystallization with a suitable partner molecule.
Furthermore, the detailed knowledge of weaker interactions, such as C-H···Cl and C-H···π contacts, provides a more nuanced understanding of the forces that fine-tune the crystal packing. This information is invaluable for polymorphism screening and for controlling the crystal morphology of materials, which are critical aspects in the development of pharmaceuticals, pigments, and other functional materials. The ability to predict and control supramolecular architectures based on the analysis of intermolecular interactions is a cornerstone of modern crystal engineering, enabling the creation of new solids with optimized performance characteristics.
Advanced Analytical Methodologies and Separation Science Relevant to 2,5 Dichlorophenol and Piperidine
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a cornerstone of separation science, enabling the resolution of complex mixtures into their individual components. For the analysis of an acidic compound like 2,5-Dichlorophenol (B122974) and a basic compound such as piperidine (B6355638), both gas and liquid chromatography offer robust solutions.
Gas chromatography is highly effective for the analysis of volatile and thermally stable compounds like 2,5-Dichlorophenol and piperidine. When coupled with a mass spectrometer (GC-MS), it provides definitive identification of separated components based on their mass spectra. oup.com
For the analysis of chlorophenols, including 2,5-Dichlorophenol, standardized methods often employ fused-silica capillary columns. epa.govsettek.com Non-polar to mid-polarity stationary phases are common, as they separate isomers based on boiling points and polarity differences. While underivatized phenols can be analyzed directly, derivatization is a common strategy to improve peak shape and thermal stability. epa.gov For instance, phenols can be converted into their methylated (anisole) or pentafluorobenzyl ethers. epa.gov
Piperidine, being a volatile amine, is also well-suited for GC analysis. However, its basic nature can lead to poor peak shape (tailing) on standard silica-based columns due to interactions with acidic silanol (B1196071) groups. oup.com Derivatization, such as with pentafluorobenzoyl chloride, can mitigate this issue by converting the active N-H group, resulting in improved chromatographic performance. oup.com Headspace GC is another valuable technique for quantifying residual piperidine in samples. google.com
The following tables summarize typical GC conditions for the analysis of these compounds.
Table 1: Illustrative GC and GC-MS Conditions for 2,5-Dichlorophenol Analysis
| Parameter | Condition 1 (Underivatized Phenols) | Condition 2 (Derivatized Phenols) |
|---|---|---|
| Instrument | Gas Chromatograph with FID | Gas Chromatograph with ECD |
| Column | 5% Diphenyl–95% dimethylpolysiloxane, 30 m × 0.53 mm i.d., 1.5 µm film | DB-5, 30 m x 0.32 mm, 0.25 µm film |
| Injector Temp. | 250 - 275 °C | 250 °C |
| Carrier Gas | Helium or Nitrogen | Helium |
| Oven Program | Initial 70°C, hold 2 min, ramp at 8°C/min to 200°C | Initial 60°C, hold 1 min, ramp 30°C/min to 200°C, then 10°C/min to 320°C |
| Detector Temp. | 300 °C | 300 °C |
| Derivatization | None | Pentafluorobenzyl bromide (PFBBr) |
Data compiled from multiple sources. epa.govacs.org
Table 2: Illustrative GC-MS Conditions for Piperidine Analysis
| Parameter | Condition 1 (Derivatized) | Condition 2 (Metabolite Screen) |
|---|---|---|
| Instrument | GC-MS with Electron Impact (EI) | GC-MS with Mass Selective Detector |
| Column | WCOT fused-silica CP-Sil-5CB-MS, 25 m x 0.25 mm i.d., 0.4 µm film | 1.5% OV-17 on Shimalite W, 1 m x 2 mm |
| Injector Temp. | 280 °C (Splitless) | 300 °C |
| Carrier Gas | Helium at 1.0 mL/min | Helium at 40 mL/min |
| Oven Program | Isothermal at 200°C | Isothermal at 200°C |
| MS Transfer Line | 305 °C | Not Specified |
| Derivatization | Pentafluorobenzoyl chloride (PFBCI) | 2,4-Dinitrofluorobenzene (for metabolites) |
Data compiled from multiple sources. oup.comsemanticscholar.org
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally sensitive. researchgate.net Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is the most common mode for separating compounds like 2,5-Dichlorophenol and piperidine.
The separation of dichlorophenol isomers by HPLC can be challenging. However, resolution can be significantly influenced by adjusting mobile phase parameters such as pH and the use of additives. jcsp.org.pk For example, operating at an alkaline pH can deprotonate the phenolic group, altering the compound's polarity and retention characteristics, thereby enabling separation of closely related isomers. hamiltoncompany.com Another approach involves using chiral mobile phase additives like β-cyclodextrin, which can form inclusion complexes with the analytes, leading to differential retention. oup.com
For piperidine analysis by HPLC, a key challenge is detection, as the basic piperidine structure lacks a strong UV chromophore. epa.gov This can be overcome through several strategies. One method is pre-column derivatization, where piperidine is reacted with a UV-absorbing agent like 4-toluenesulfonyl chloride to create a derivative that is easily detected. oup.comnih.gov An alternative for piperidine analogs without chromophores is the use of ion-pairing agents (e.g., heptafluorobutyric acid) to improve retention on a reversed-phase column, coupled with a universal detector like a Charged Aerosol Detector (CAD). epa.gov
Table 3: Example HPLC Conditions for 2,5-Dichlorophenol and Piperidine
| Parameter | Method for 2,5-Dichlorophenol | Method for Piperidine (Derivatized) |
|---|---|---|
| Instrument | HPLC with UV Detector | HPLC with PDA Detector |
| Column | PRP-1, 150 x 4.1 mm, 10 µm | Inertsil C18, 250 × 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1 N Sodium Phosphate (1:2.5), pH 9.2 | Acetonitrile : Water with 0.1% Phosphoric Acid (68:32) |
| Flow Rate | Not Specified | 1.0 mL/min |
| Temperature | Ambient | 30 °C |
| Detection | UV at 254 nm | UV (Wavelength not specified) |
| Derivatization | None | 4-Toluene sulfonyl chloride |
Data compiled from multiple sources. hamiltoncompany.comnih.gov
Spectroscopic Identification in Complex Mixtures (e.g., NMR, IR applied to mixtures)
Spectroscopic techniques are indispensable for the structural elucidation and identification of compounds within complex mixtures. Infrared (IR) spectroscopy provides information about functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy reveals detailed information about the molecular framework and the chemical environment of atoms. sielc.com
For 2,5-Dichlorophenol, the IR spectrum provides a unique "fingerprint." Key characteristic absorptions include the O-H stretching vibration of the phenolic group and strong absorptions in the aromatic region corresponding to the substituted benzene (B151609) ring. acs.org The absence of the broad O-H stretch can indicate the formation of a salt, such as potassium 2,5-dichlorophenolate. In ¹H NMR spectra, the protons on the aromatic ring will appear as distinct signals with chemical shifts and coupling patterns determined by the substitution pattern of the chlorine atoms and the hydroxyl group. researcher.life
In the case of piperidine, IR and NMR spectroscopy are highly effective for confirming its presence, particularly when it forms a salt or complex. In IR spectroscopy, the formation of a piperidinium (B107235) salt results in the appearance of a new absorption band corresponding to the N-H₂⁺ group, typically around 3070 cm⁻¹. mdpi.com This is a clear indicator of proton transfer from an acidic compound to the basic piperidine nitrogen. ¹H and ¹³C NMR spectroscopy can also confirm salt formation in solution. The proton on the nitrogen atom of piperidine experiences a significant downfield shift upon protonation, providing unambiguous evidence of its interaction within a mixture. mdpi.comamu.edu.pl
Mechanistic Studies of Separation Processes (e.g., Dissociation Extraction)
Dissociation extraction is a powerful reactive liquid-liquid extraction technique used to separate mixtures of acidic or basic compounds by exploiting differences in their dissociation constants (pKa). utwente.nlpjsir.org This method is particularly relevant for separating isomers of chlorophenols, whose pKa values differ due to the electronic effects and positions of the chlorine substituents. ias.ac.in
The mechanism involves partitioning the mixture, dissolved in a water-immiscible organic solvent, against an aqueous phase containing a stoichiometric deficiency of a neutralizing agent (e.g., an alkali for acidic phenols). pjsir.org The more acidic component (with the lower pKa) will preferentially dissociate to form a water-soluble salt and transfer to the aqueous phase, while the less acidic component remains predominantly in the organic phase.
This principle has been successfully applied to the separation of 2,4-dichlorophenol (B122985) from other isomers. researchgate.netresearchgate.net A notable advancement in this area is the development of regenerative methods. For instance, after extracting chlorophenols into an aqueous solution of an alkanolamine, the phenols can be recovered by passing carbon dioxide through the solution. The CO₂, being a stronger acid than the phenols, reacts with the alkanolamine, causing the less soluble chlorophenols to precipitate out, allowing for the recovery of the separated compound and the regeneration of the extracting agent. researchgate.netias.ac.in This process makes dissociation extraction an economically and environmentally attractive separation strategy. ias.ac.in
Broader Academic Implications and Future Research Directions
Contributions to Heterocyclic Chemistry and Phenol (B47542) Reactivity Principles
The interaction between 2,5-Dichlorophenol (B122974), an acidic phenol, and piperidine (B6355638), a basic N-heterocycle, provides a model case for studying acid-base chemistry and its nuances. Piperidine is a saturated heterocyclic amine with a six-membered ring, which typically exhibits a stable chair conformation. ijrst.comwikipedia.org Its basicity stems from the lone pair of electrons on the nitrogen atom. 2,5-Dichlorophenol is a derivative of phenol whose acidity is enhanced by the electron-withdrawing effects of the two chlorine atoms on the aromatic ring. wikipedia.org
The primary interaction is a proton transfer from the hydroxyl group of the phenol to the nitrogen atom of piperidine, resulting in the formation of a piperidinium (B107235) 2,5-dichlorophenolate ion pair. The study of this specific salt contributes to several key areas:
Proton Transfer Dynamics: The system allows for detailed investigation into the kinetics and thermodynamics of proton transfer. The degree of proton transfer (ranging from a simple hydrogen bond to full ion-pair formation) can be studied in various solvents, offering insights into environmental effects on reaction equilibria.
Substituent Effects: The chloro-substituents on the phenol ring are crucial. They not only modulate the pKa of the phenol but also influence the charge distribution within the resulting phenolate (B1203915) anion. Systematic studies, by altering the position or nature of these substituents, can provide quantitative data on electronic effects in acid-base reactions.
Hydrogen Bonding: The resulting piperidinium cation (C₅H₁₀NH₂⁺) acts as a hydrogen bond donor, while the phenolate oxygen is a strong hydrogen bond acceptor. The analysis of the N⁺-H···O⁻ hydrogen bond is fundamental to understanding the stability and structure of the complex. This provides a clear model for the types of interactions that govern molecular recognition in more complex biological and chemical systems.
Advancements in Molecular Recognition and Self-Assembly Phenomena
Molecular self-assembly, the spontaneous organization of molecules into ordered structures, is a cornerstone of supramolecular chemistry and materials science. The 2,5-Dichlorophenol;piperidine ion pair possesses all the necessary features to act as a versatile building block (a "supramolecular synthon") for creating organized architectures.
Research into the self-assembly of this system can drive advancements in understanding how non-covalent interactions dictate macroscopic structure. While cyclic dipeptides and other complex molecules are known to form self-assembling gels and other materials, simpler systems like phenol-amine adducts provide a clearer view of the underlying principles. nih.govnih.gov Key interactions that can be explored include:
Primary Hydrogen Bonding: The strong N⁺-H···O⁻ interaction is the primary driving force for the initial association of the ion pairs.
Secondary Interactions: The assembly of these ion pairs into larger structures is likely directed by weaker, yet highly directional, secondary interactions. These may include C-H···O and C-H···π interactions.
Halogen Bonding: The presence of chlorine atoms on the phenolate ring introduces the possibility of halogen bonding, where the electropositive region on the chlorine atom interacts with a Lewis base (like the phenolate oxygen of a neighboring unit). Studying this phenomenon can contribute to the growing field of halogen bond-directed crystal engineering.
The aggregation of these ion pairs could potentially lead to the formation of various ordered phases, such as liquid crystals or molecular gels, with properties tunable by modifying the chemical structures of the constituent molecules.
Methodological Developments in Organic Synthesis and Spectroscopic Characterization
The synthesis of the 2,5-Dichlorophenol;piperidine salt is straightforward, typically involving the mixing of equimolar amounts of the two components in a suitable solvent, followed by crystallization. This simplicity allows the focus to shift to the detailed characterization of the product, providing an excellent platform for applying and developing analytical methodologies.
Spectroscopic Characterization: The formation of the piperidinium phenolate salt can be unequivocally confirmed by a suite of spectroscopic techniques. The expected spectral changes provide a textbook example of salt formation.
| Technique | Observation on Reactant | Expected Observation for Product (Salt) | Interpretation |
| ¹H NMR | Phenolic -OH proton (broad singlet); Piperidine N-H proton (broad singlet, ~1-3 ppm) | Disappearance of phenolic -OH signal; Appearance of N⁺-H₂ proton signal (broad, significantly downfield shift) | Confirms deprotonation of phenol and protonation of piperidine. |
| ¹³C NMR | Chemical shift for C-OH carbon of phenol | Upfield shift of the C-O⁻ carbon in the phenolate | Increased electron density on the carbon attached to the deprotonated oxygen. |
| FT-IR | Broad O-H stretch (~3200-3600 cm⁻¹); N-H stretch (~3300 cm⁻¹) | Disappearance of broad O-H stretch; Appearance of strong, broad N⁺-H stretch (~2500-3000 cm⁻¹) | Clear evidence of proton transfer from oxygen to nitrogen. |
Crystallographic Analysis: Single-crystal X-ray diffraction is the definitive method for characterizing the solid-state structure. A full crystallographic analysis would provide precise data on bond lengths, bond angles, and the geometry of the intermolecular interactions, confirming the ionic nature of the complex and revealing the packing arrangement in the crystal lattice. This structural data is invaluable for rationalizing the material's bulk properties and for designing new materials with desired structures.
Potential of 2,5-Dichlorophenol;piperidine Systems as Model Systems for Complex Chemical Interactions
The simplicity of the 2,5-Dichlorophenol;piperidine system makes it an ideal model for studying complex chemical phenomena that are often obscured in more elaborate molecules. Its utility as a model system spans several domains:
Crystal Engineering: Researchers can use this system to test hypotheses about how intermolecular forces direct crystal packing. By systematically modifying the phenol or piperidine component, one can study how small molecular changes affect the resulting crystal structure, a central goal of crystal engineering.
Solvent Effects: The equilibrium between the neutral hydrogen-bonded complex and the fully formed ion pair is often solvent-dependent. Studying this equilibrium in a range of solvents with varying polarity and hydrogen-bonding ability can provide fundamental data for models of solvation and its effect on chemical reactions.
Pharmacophore Modeling: The piperidine ring is a "privileged scaffold" found in numerous pharmaceuticals. researchgate.netacs.org The phenolate moiety is also common in biologically active molecules. Understanding the non-covalent interactions of this model system can provide insights applicable to drug-receptor binding, where similar hydrogen bonding and ionic interactions are prevalent.
Unexplored Derivatization and Functionalization Possibilities for Expanded Chemical Space
The true potential of the 2,5-Dichlorophenol;piperidine system lies in its capacity for derivatization. Both components can be systematically modified to create a large library of related compounds with diverse properties, thereby expanding the accessible chemical space for new materials and applications.
Piperidine Moiety Modifications:
Substitution on the Ring: Alkyl or aryl groups can be introduced at the C2, C3, or C4 positions of the piperidine ring. This would modulate the base's steric hindrance and lipophilicity, affecting solubility and crystal packing.
N-Functionalization: While the N-H is required for the initial salt formation, derivatization of other positions could be explored in more complex multi-component systems.
Chirality: Using chiral derivatives of piperidine would introduce stereochemistry, opening the door to the synthesis of chiral supramolecular assemblies and materials for enantioselective recognition or catalysis.
Phenol Moiety Modifications:
Varying Halogen Substituents: Replacing chlorine with bromine or iodine would enhance the potential for halogen bonding, while fluorine would create different electronic and steric effects. The number and position of these halogens can be varied to fine-tune the phenol's acidity and interaction patterns.
Introducing Other Functional Groups: Adding other groups (e.g., nitro, cyano, alkyl) to the aromatic ring would further modulate the electronic properties and introduce new sites for intermolecular interactions.
By exploring these derivatization pathways, researchers can create a wide array of building blocks for constructing new functional materials, including soft materials like gels and liquid crystals, or crystalline solids with tailored electronic or optical properties. This strategic functionalization is a key step in transforming a simple model system into a versatile platform for chemical innovation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
